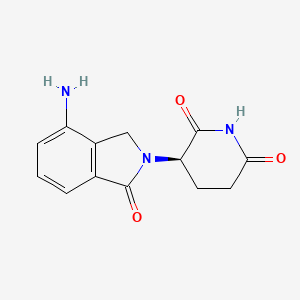

来那度胺, (R)-

描述

“(3R)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione” is a member of isoindoles . It has the molecular formula C13H13N3O3 .

Molecular Structure Analysis

The molecular weight of this compound is 259.26 g/mol . The IUPAC name is (3R)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione . The InChI is InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/t10-/m1/s1 .Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 614.0±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . The enthalpy of vaporization is 91.1±3.0 kJ/mol, and the flash point is 325.1±31.5 °C . The index of refraction is 1.672, and the molar refractivity is 66.5±0.3 cm3 . It has 6 H bond acceptors, 3 H bond donors, and 1 freely rotating bond .科学研究应用

非霍奇金淋巴瘤 (NHL) 的治疗

来那度胺已被证明在 NHL 治疗中具有临床疗效 . 它与利妥昔单抗 (R2) 联用,用于治疗复发/难治性滤泡性、边缘区或套细胞淋巴瘤 . 该组合在一线和复发/难治性 NHL 中均表现出高活性 .

多发性骨髓瘤 (MM) 的治疗

来那度胺已被证明在 MM 治疗中有效 . 它常与其他药物联用治疗这种疾病。

慢性淋巴细胞白血病 (CLL) 的治疗

来那度胺在 CLL 治疗中显示出前景 . 它常与其他药物联用治疗这种疾病。

骨髓增生异常综合征 (MDS) 的治疗

来那度胺已被证明在 MDS 治疗中具有临床疗效 . 它常与其他药物联用治疗这种疾病。

瓦尔登斯特伦巨球蛋白血症的治疗

来那度胺在瓦尔登斯特伦巨球蛋白血症的治疗中显示出前景 . 它常与其他药物联用治疗这种疾病。

伴有髓样化生的骨髓纤维化的治疗

来那度胺已被证明在伴有髓样化生的骨髓纤维化的治疗中具有临床疗效 . 它常与其他药物联用治疗这种疾病。

原发性系统性淀粉样变性的治疗

来那度胺在原发性系统性淀粉样变性的治疗中显示出前景 . 它常与其他药物联用治疗这种疾病。

抗血管生成作用

独立于其免疫调节作用,来那度胺通过抑制肿瘤细胞释放的血管生成生长因子(如血管内皮生长因子 (VEGF)、碱性成纤维细胞生长因子 (BFGF) 和肝细胞生长因子)来介导抗血管生成作用 .

作用机制

Target of Action

Lenalidomide, also known as ®-3-(4-Amino-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione, primarily targets the E3 ubiquitin ligase complex protein, cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, a critical pathway in cellular protein degradation .

Mode of Action

Lenalidomide modulates the substrate specificity of the cereblon E3 ubiquitin ligase . In multiple myeloma, lenalidomide induces the ubiquitination of two B-cell transcription factors, IKZF1 and IKZF3, by cereblon . This leads to the proteasomal degradation of these transcription factors .

Biochemical Pathways

The degradation of IKZF1 and IKZF3 transcription factors disrupts the normal functioning of B-cells, leading to cell death . This is particularly effective in multiple myeloma cells, where these transcription factors are essential for survival . Additionally, lenalidomide has been shown to increase IL-2 production in T lymphocytes and decrease pro-inflammatory cytokines .

Pharmacokinetics

Oral lenalidomide is rapidly and highly absorbed, with more than 90% of the dose absorbed under fasting conditions . The increase in area under the concentration-time curve (AUC) and maximum concentration (Cmax) is dose-proportional, and interindividual variability in plasma exposure is low to moderate . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .

Result of Action

The molecular and cellular effects of lenalidomide’s action include the degradation of specific proteins (IKZF1 and IKZF3), leading to cell death in multiple myeloma cells . In addition, lenalidomide has immunomodulatory effects, enhancing the release of interleukin-2 (IL-2) and interferon-γ (IFN-γ) from activated T cells .

Action Environment

The action of lenalidomide can be influenced by various environmental factors. For instance, the presence of food can reduce the AUC by 20% and Cmax by 50% . Renal function is an important factor affecting lenalidomide plasma exposure . Therefore, the starting dose of lenalidomide must be adjusted according to renal function .

生化分析

Biochemical Properties

Lenalidomide is known to interact with a variety of enzymes, proteins, and other biomolecules. It binds to an E3 ubiquitin ligase complex protein, cereblon, modulating its downstream effects . This interaction has been associated with the antitumor and immunomodulatory properties of lenalidomide .

Cellular Effects

Lenalidomide has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, modulating cytokine production, and altering immune cell responses . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Lenalidomide exerts its effects at the molecular level through several mechanisms. It binds to the cereblon E3 ubiquitin ligase complex, altering its substrate specificity and leading to the proteasomal degradation of specific disease-related proteins . This includes the rapid degradation of several disease-related proteins including IKZF1, IKZF3, and CSNK1A1 .

Temporal Effects in Laboratory Settings

Over time, lenalidomide has been observed to increase the depth of disease response in multiple myeloma, promoting the achievement of minimal residual disease (MRD) negativity with a survival benefit . It has a short half-life (3–4 h) and does not accumulate in plasma upon repeated dosing .

Dosage Effects in Animal Models

In animal models, the effects of lenalidomide vary with different dosages. Studies have shown that lenalidomide exhibits dose-dependent kinetics over the evaluated dosing range . High oral bioavailability of lenalidomide in mice is consistent with oral bioavailability in humans .

Metabolic Pathways

Lenalidomide is involved in several metabolic pathways. Its biotransformation in humans includes chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .

Transport and Distribution

Lenalidomide is rapidly and highly absorbed (>90% of dose) under fasting conditions . It distributes into semen but is undetectable 3 days after stopping treatment . Lenalidomide is a weak substrate of P-glycoprotein (P-gp), though it is unclear whether P-gp is solely responsible for lenalidomide transport .

Subcellular Localization

The subcellular localization of lenalidomide is not well defined. It has been suggested that the subcellular distribution of its target protein, CRBN, is critical for the efficacy of lenalidomide-based medications

属性

IUPAC Name |

(3R)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTYRUGSSMKFNF-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@@H]1N2CC3=C(C2=O)C=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874946-00-6 | |

| Record name | Lenalidomide, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874946006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LENALIDOMIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1N1FSP2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(chloromethyl)-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1519185.png)

![2-[4-(2-Aminoethoxy)phenoxy]ethylamine](/img/structure/B1519186.png)

![3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1519189.png)

![5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid](/img/structure/B1519201.png)

![2-[Methyl(thiolan-3-yl)amino]acetic acid](/img/structure/B1519207.png)